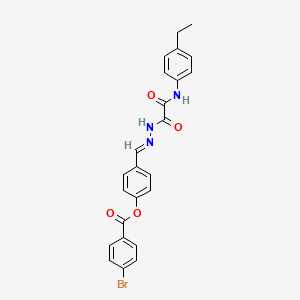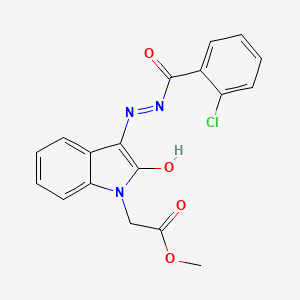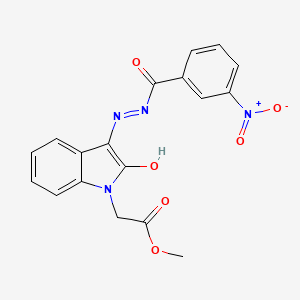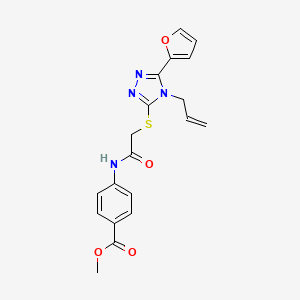![molecular formula C18H16Cl2N6O2S B12025272 N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025272.png)
N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(乙酰氨基)苯基]-2-{[4-氨基-5-(2,4-二氯苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺是一种复杂的有机化合物,其分子式为C18H16Cl2N6O2S。该化合物以其独特的结构而闻名,该结构包括乙酰氨基、二氯苯基和三唑硫代基。由于其有趣的化学性质和潜在的生物活性,它被用于各种科学研究应用中。
准备方法
N-[4-(乙酰氨基)苯基]-2-{[4-氨基-5-(2,4-二氯苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺的合成通常涉及多个步骤。该过程从中间体的制备开始,然后在特定的反应条件下将这些中间体组合起来,形成最终产物。合成路线可能包括以下步骤:
制备4-(乙酰氨基)苯胺: 这可以通过使用乙酸酐对4-氨基苯胺进行乙酰化来实现。
合成4-氨基-5-(2,4-二氯苯基)-4H-1,2,4-三唑: 这涉及2,4-二氯苯腈与水合肼的反应,然后进行环化。
形成最终化合物: 然后在适当的条件下(例如,在氢氧化钠等碱的存在下)使中间体反应,形成N-[4-(乙酰氨基)苯基]-2-{[4-氨基-5-(2,4-二氯苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺。
工业生产方法可能涉及优化这些步骤以提高产量和纯度,以及使用大型反应器和纯化技术。
化学反应分析
N-[4-(乙酰氨基)苯基]-2-{[4-氨基-5-(2,4-二氯苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,导致形成相应的亚砜或砜。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,这些还原剂可能会还原三唑环或其他官能团。
取代: 该化合物可以在二氯苯基基团上进行亲核取代反应,特别是使用胺或硫醇等亲核试剂。
这些反应中常用的试剂和条件包括二氯甲烷或乙醇等有机溶剂,以及钯碳等催化剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
N-[4-(乙酰氨基)苯基]-2-{[4-氨基-5-(2,4-二氯苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺具有广泛的科学研究应用,包括:
化学: 它被用作合成更复杂分子的结构单元,以及各种有机反应中的试剂。
生物学: 研究了该化合物潜在的生物活性,例如抗菌、抗真菌和抗癌特性。
医学: 正在进行研究,以探索其作为治疗各种疾病(包括感染和癌症)的治疗剂的潜力。
工业: 由于其独特的化学性质,它可能被用于开发新材料,例如聚合物或涂料。
作用机理
N-[4-(乙酰氨基)苯基]-2-{[4-氨基-5-(2,4-二氯苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺的作用机制涉及它与特定分子靶点和途径的相互作用。例如,其抗菌活性可能是由于抑制关键酶或破坏细胞膜。该化合物的抗癌特性可能与通过特定信号通路诱导细胞凋亡或抑制细胞增殖有关。
作用机制
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membranes. The compound’s anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
相似化合物的比较
N-[4-(乙酰氨基)苯基]-2-{[4-氨基-5-(2,4-二氯苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺可以与其他类似化合物进行比较,例如:
N-[4-(乙酰氨基)苯基]-2-{[4-氨基-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺: 该化合物具有一个甲氧基而不是二氯苯基,这可能导致不同的化学和生物学特性。
N-[4-(乙酰氨基)苯基]-2-{[4-氨基-5-(2-氯苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺: 一个氯原子而不是两个氯原子的存在可能会影响其反应性和生物活性。
属性
分子式 |
C18H16Cl2N6O2S |
|---|---|
分子量 |
451.3 g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16Cl2N6O2S/c1-10(27)22-12-3-5-13(6-4-12)23-16(28)9-29-18-25-24-17(26(18)21)14-7-2-11(19)8-15(14)20/h2-8H,9,21H2,1H3,(H,22,27)(H,23,28) |
InChI 键 |
AITUTBFRYULLFA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12025207.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025219.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B12025223.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12025227.png)
![1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025245.png)

![Allyl 2-[2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025248.png)
![4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12025252.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12025255.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025259.png)
